

3-(BenzylOxy)phosphorylpropanoic acid chemical properties

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Compound of Interest

Compound Name: 3-(BenzylOxy)phosphorylpropanoic acid

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An In-depth Technical Guide to **3-(BenzylOxy)phosphorylpropanoic Acid**: Properties, Synthesis, and Applications

Introduction

3-(BenzylOxy)phosphorylpropanoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid handle with a dibenzyl-protected phosphonate group. This arrangement makes it a versatile building block for two primary applications: as a phosphonate prodrug moiety and as a linker in bioconjugation.

The phosphonate group is a stable mimic of the phosphate group, which is ubiquitous in biology. However, the dianionic nature of phosphonic acids at physiological pH severely limits their ability to cross cell membranes, hindering their therapeutic potential.^{[1][2]} The benzyl esters in **3-(BenzylOxy)phosphorylpropanoic acid** serve as protecting groups, masking the negative charges of the phosphonate and increasing its lipophilicity. These benzyl groups can be removed under specific conditions, such as catalytic hydrogenolysis, to release the active phosphonic acid inside the cell or in a target environment.^[3] While simple dibenzyl esters can sometimes be cleaved too slowly for prodrug applications, they offer a reliable and well-established method for chemical synthesis and can be modified to tune cleavage rates.^{[1][3]}

Furthermore, the terminal carboxylic acid provides a convenient attachment point for conjugation to other molecules, such as peptides, antibodies, or small-molecule drugs.[4][5] This dual functionality allows for its use as a linker to connect a payload to a targeting moiety, with the phosphonate group itself potentially contributing to the molecule's solubility or biological activity.[4][6]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-(Benzyl oxy)phosphoryl propanoic acid** for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The core properties of **3-(Benzyl oxy)phosphoryl propanoic acid** are summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values based on the analysis of its constituent functional groups are provided to guide researchers in characterization.

Physicochemical Data

Property	Value	Source
CAS Number	805243-04-3	[7]
Molecular Formula	C ₁₇ H ₁₉ O ₅ P	[7]
Molecular Weight	334.31 g/mol	[7]
Appearance	White to off-white solid	N/A (Typical)
Purity	≥95%	[7]

Predicted Spectroscopic Data

The following table outlines the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. These predictions are based on standard chemical shift values and characteristic vibrational frequencies for similar structures.[8][9]

Spectroscopy	Predicted Chemical Shifts / Frequencies	Assignment and Rationale
¹ H NMR	~10-12 ppm (singlet, 1H) ~7.3 ppm (multiplet, 10H)	-COOH: Carboxylic acid proton, typically a broad singlet in this region. Ar-H: Aromatic protons of the two benzyl groups.
	~5.0 ppm (doublet, 4H)	-OCH ₂ Ph: Methylene protons of the benzyl esters, coupled to the phosphorus atom.
	~2.6 ppm (multiplet, 2H)	-CH ₂ COOH: Methylene protons alpha to the carboxyl group.
	~2.2 ppm (multiplet, 2H)	P-CH ₂ -: Methylene protons alpha to the phosphorus atom.
¹³ C NMR	~175 ppm	C=O: Carboxylic acid carbonyl carbon.[9]
	~136 ppm	Ar-C: Aromatic carbons of the benzyl groups attached to the oxygen.
	~128 ppm	Ar-C: Aromatic carbons of the benzyl groups.
	~68 ppm	-OCH ₂ Ph: Methylene carbons of the benzyl esters.
	~30 ppm	-CH ₂ COOH: Methylene carbon alpha to the carboxyl group.[9]
	~25 ppm (doublet)	P-CH ₂ -: Methylene carbon alpha to the phosphorus atom, showing C-P coupling.
³¹ P NMR	~20-30 ppm	R-PO(OR') ₂ : Typical range for an alkyl phosphonate diester.

[\[10\]](#)

IR (cm^{-1})	2500-3300 (broad)	O-H stretch of the carboxylic acid.
~1710	C=O stretch of the carboxylic acid.	
1200-1250	P=O stretch of the phosphonate.	
950-1050	P-O-C stretch of the phosphonate ester.	

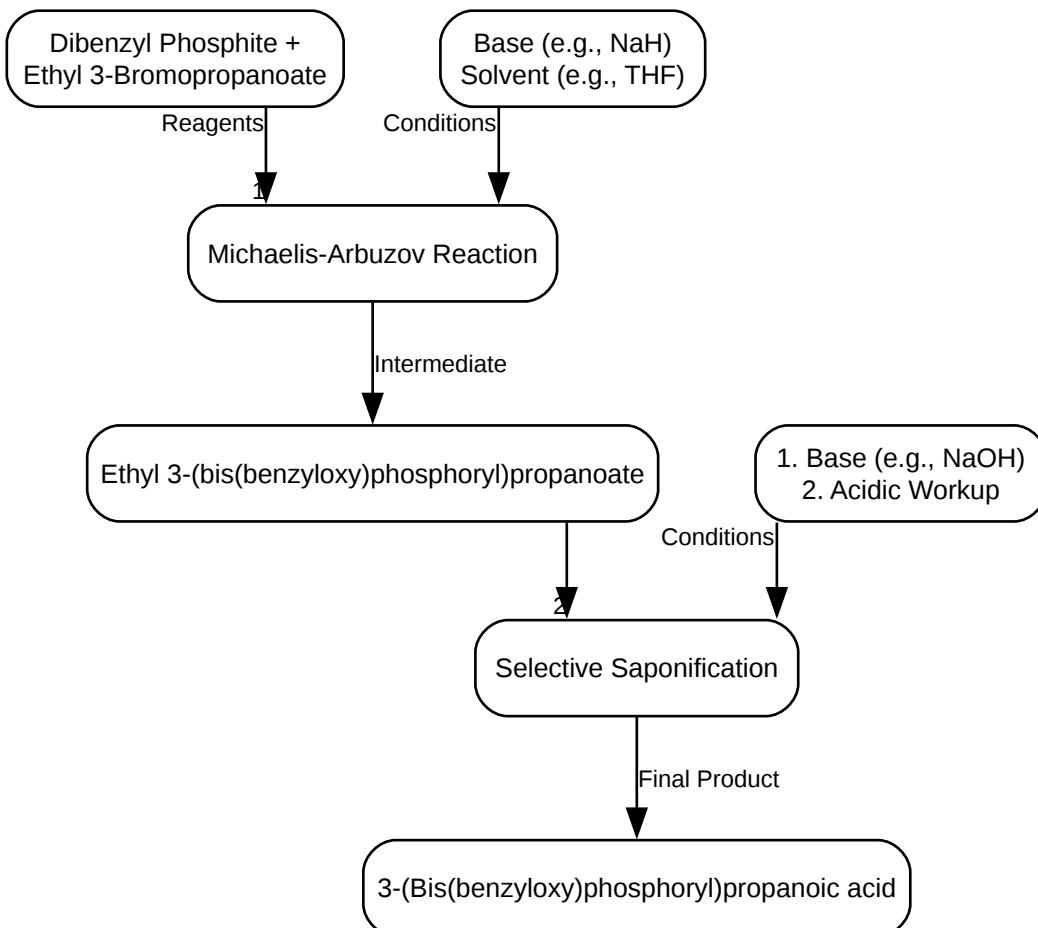
Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **3-(Bis(benzyloxy)phosphoryl)propanoic acid** is not readily available. However, its structure lends itself to a highly reliable and common synthetic strategy: the Michaelis-Arbuzov reaction. The following section details a generalized, yet robust, protocol based on this reaction, which is a cornerstone of organophosphorus chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Michaelis-Arbuzov Reaction: Reaction of dibenzyl phosphite with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form the corresponding phosphonate ester, ethyl 3-(bis(benzyloxy)phosphoryl)propanoate.
- Selective Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product. The benzyl esters of the phosphonate are stable to these conditions.



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Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of Ethyl 3-(bis(benzyl)phosphoryl)propanoate

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the flask to 0 °C in an ice bath. Add dibenzyl phosphite (1.0 eq.). Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), in portions.
 - Causality: The base deprotonates the dibenzyl phosphite to form the corresponding phosphite anion, a potent nucleophile. Anhydrous conditions are critical as the anion is

highly reactive with water.

- Nucleophilic Attack: While maintaining the temperature at 0 °C, add ethyl 3-bromopropanoate (1.1 eq.) dropwise via a syringe.
- Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy.
- Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Saponification to **3-(BenzylOxy)phosphorylpropanoic acid**

- Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add sodium hydroxide (NaOH, 1.5-2.0 eq.) and stir at room temperature.
 - Causality: The hydroxide attacks the electrophilic carbonyl carbon of the ethyl ester, leading to its cleavage. The phosphonate benzyl esters are resistant to these mild basic conditions.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).
- Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization if necessary.

Chemical Reactivity and Stability

The molecule possesses two key reactive sites: the carboxylic acid and the benzyl phosphonate esters. Understanding the reactivity of these groups is essential for its application in further synthetic steps.

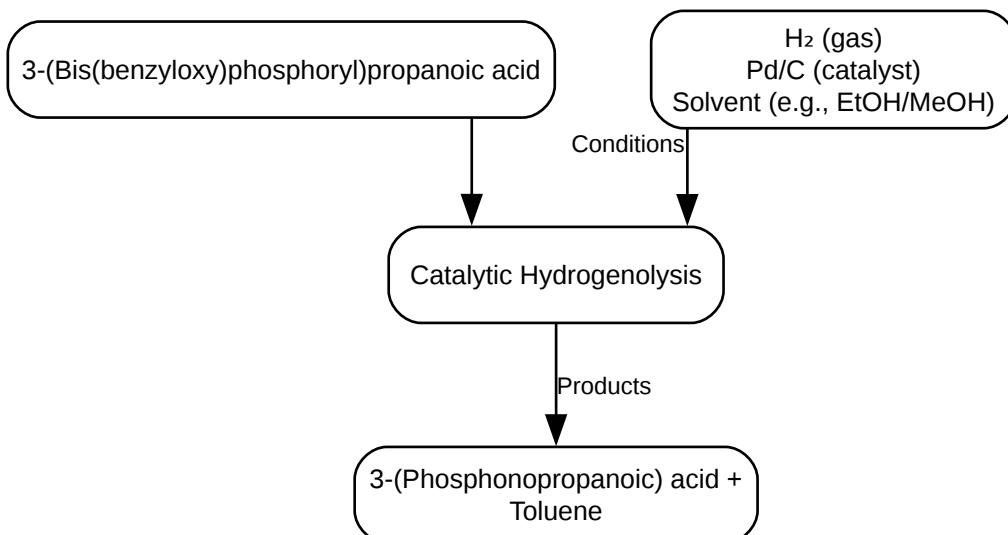
Reactions at the Carboxylic Acid

The carboxylic acid moiety can undergo standard transformations, most notably amide and ester bond formation. This allows for the conjugation of the molecule to amines or alcohols on other molecules of interest (e.g., peptides, targeting ligands).

- **Amide Coupling:** Reaction with a primary or secondary amine in the presence of a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or CH_2Cl_2) will form a stable amide bond.
- **Esterification:** Standard esterification conditions, such as Fischer esterification (acid catalyst with an alcohol) or reaction with an alkyl halide under basic conditions, can be used to form esters.

Cleavage of Benzyl Phosphonate Esters (Deprotection)

The benzyl groups serve as protecting groups for the phosphonate. Their removal is a key step in unmasking the active phosphonic acid. The most common and effective method is catalytic hydrogenolysis.



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Caption: Deprotection of the benzyl esters via catalytic hydrogenolysis.

Protocol: General Procedure for Deprotection via Hydrogenolysis

- Preparation: Dissolve the dibenzyl phosphonate substrate (1.0 eq.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.
- Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
 - Trustworthiness: Ensure the flask is purged with an inert gas before adding the catalyst to prevent a potential fire hazard with the hydrogen atmosphere.
- Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂), often supplied from a balloon or a Parr hydrogenator apparatus.
- Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is complete when H₂ uptake ceases or when monitored by TLC or ³¹P NMR (which will show a shift for the phosphonic acid).
- Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.

Applications in Drug Development and Bioconjugation

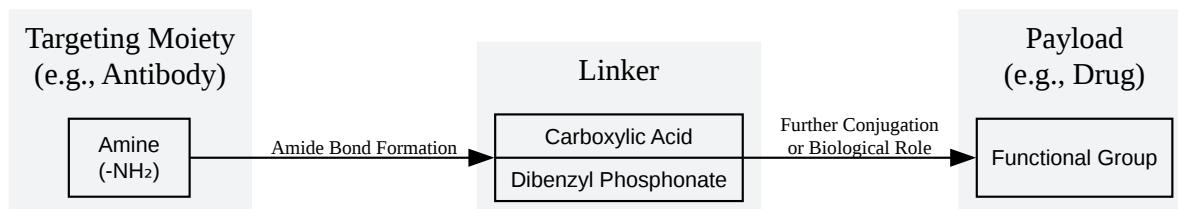
The unique bifunctional nature of **3-(Bis(benzyloxy)phosphoryl)propanoic acid** makes it a valuable tool in modern medicinal chemistry.

Prodrug Design

Phosphonic acid drugs often suffer from poor oral bioavailability due to their high polarity. Converting them into neutral, more lipophilic prodrugs is a common strategy to improve their membrane permeability.[2][11] The dibenzyl ester of this molecule serves this purpose. Once inside a cell, the benzyl groups can be cleaved, releasing the biologically active phosphonic acid. This approach is particularly relevant for developing inhibitors of enzymes that process phosphorylated substrates.[12]

Linker Chemistry

In the field of bioconjugation, linkers are used to connect different molecular components, such as in Antibody-Drug Conjugates (ADCs).[4][6] **3-(Bis(benzyloxy)phosphoryl)propanoic acid** can function as a linker where the carboxylic acid is used to attach to an antibody (or other targeting protein), and the phosphonate end can be used for further modification or may itself interact with a biological target.[4] The phosphonate group can increase the hydrophilicity of the linker-payload system, which can be beneficial for the overall properties of the bioconjugate.



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Caption: Conceptual use as a linker in bioconjugation.

Safety and Handling

As with all laboratory chemicals, **3-(Bis(benzyloxy)phosphoryl)propanoic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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